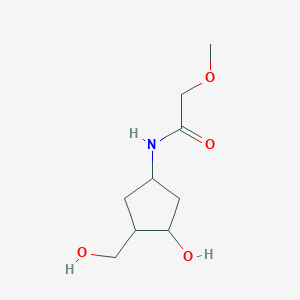

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide

Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide is a cyclopentane-derived acetamide featuring a hydroxyl group at position 3, a hydroxymethyl group at position 4, and a methoxy-substituted acetamide moiety.

Properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-14-5-9(13)10-7-2-6(4-11)8(12)3-7/h6-8,11-12H,2-5H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFJLFDSNOHZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1CC(C(C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide typically involves the following steps:

Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.

Introduction of Hydroxy and Hydroxymethyl Groups: Hydroxylation reactions are employed to introduce the hydroxy and hydroxymethyl groups onto the cyclopentyl ring.

Formation of the Acetamide Moiety: The acetamide group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

Reduction: The acetamide moiety can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide is characterized by its unique cyclopentane structure, which contributes to its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 199.23 g/mol. Its structure includes functional groups that enhance its solubility and bioactivity, making it a candidate for various therapeutic applications.

Antiviral Activity

Recent studies have investigated the potential of this compound as an antiviral agent. Research indicates that compounds with similar structures can inhibit viral replication by targeting specific pathways involved in the viral life cycle. For instance, computational docking studies suggest that this compound may interact effectively with viral proteins, potentially disrupting their function and inhibiting infection .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests its potential use in treating inflammatory diseases such as arthritis or chronic obstructive pulmonary disease (COPD) .

Neurological Applications

This compound has been explored for its neuroprotective effects. Initial findings indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for research into neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral properties of this compound against the influenza virus demonstrated significant reductions in viral titers in treated cell cultures compared to controls. The mechanism was linked to the inhibition of viral entry and replication within host cells.

Case Study 2: Inflammation in Animal Models

In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers. Histological analysis showed reduced infiltration of immune cells in treated animals, supporting its potential as an anti-inflammatory therapeutic agent.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups may participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The acetamide moiety may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound

- Backbone : Cyclopentane ring.

- Substituents :

- 3-hydroxy group.

- 4-hydroxymethyl group.

- 2-methoxyacetamide side chain.

- Molecular Weight : Estimated ~245–265 g/mol (based on analogous cyclopentyl compounds).

Comparable Compounds

N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () Backbone: Diphenylhexan. Substituents: Amino, hydroxy, and dimethylphenoxy groups. Key Difference: Linear chain with aromatic phenyl groups vs. cyclopentane. Likely lower hydrophilicity.

(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide ()

- Backbone : Cyclopentyl-hexanamide.

- Substituents : Hydroxymethyl, phenylmethoxy.

- Molecular Weight : 319.44 g/mol.

- Key Difference : Larger hexanamide chain and phenylmethoxy group reduce solubility compared to the target compound.

N-(3-Amino-4-methoxyphenyl)acetamide () Backbone: Aromatic phenyl ring. Substituents: Amino, methoxy. Key Difference: Planar aromatic structure vs. non-aromatic cyclopentane. Likely higher metabolic stability but reduced conformational flexibility.

N-(4-Hydroxyphenyl)acetamide Derivatives ()

- Backbone : Phenyl ring.

- Substituents : Hydroxy, methyl, or naphthyl groups.

- Key Difference : Simpler structure with fewer hydrogen-bonding sites compared to the target compound.

Physicochemical Properties

| Compound | Backbone | Key Functional Groups | Molecular Weight (g/mol) | Solubility (Inference) |

|---|---|---|---|---|

| Target Compound | Cyclopentane | 3-OH, 4-CH2OH, 2-methoxyacetamide | ~245–265 | High (polar groups) |

| Diphenylhexan Derivative (Evi. 2) | Linear chain | Amino, hydroxy, dimethylphenoxy | ~450–500 | Moderate (aromatic groups) |

| Cyclopentyl-hexanamide (Evi. 4) | Cyclopentane | Hydroxymethyl, phenylmethoxy | 319.44 | Low (bulky substituents) |

| N-(4-Hydroxyphenyl)acetamide | Phenyl | Hydroxy, acetamide | ~150–180 | Moderate (aromatic polarity) |

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxyacetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H15NO4

- Molecular Weight : 225.25 g/mol

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antioxidant Activity : Studies suggest that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary data indicates potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : There is evidence supporting its effectiveness against certain bacterial strains.

The mechanisms by which this compound exerts its effects are still under investigation. However, potential pathways include:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in inflammatory processes.

- Modulation of Signaling Pathways : It may interact with signaling pathways that regulate cell survival and apoptosis.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study conducted on human cell lines demonstrated that this compound significantly reduced the production of reactive oxygen species (ROS), indicating strong antioxidant activity.

-

Animal Models :

- In murine models, administration of this compound led to a marked decrease in inflammation markers in tissues subjected to induced inflammation.

-

Microbial Assays :

- Antimicrobial assays revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against infections.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.